molecular formula C11H6Cl2N4 B13476892 2-Chloro-4-(4-chloro-1h-pyrazol-1-yl)quinazoline

2-Chloro-4-(4-chloro-1h-pyrazol-1-yl)quinazoline

Cat. No.: B13476892
M. Wt: 265.09 g/mol
InChI Key: UDXBZDNKEXKPPX-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chloro-1h-pyrazol-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a chloro group and a pyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-chloro-1h-pyrazol-1-yl)quinazoline typically involves the reaction of 2-chloroquinazoline with 4-chloro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chloro-1h-pyrazol-1-yl)quinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinazoline derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-(4-chloro-1h-pyrazol-1-yl)quinazoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chloro-1h-pyrazol-1-yl)quinazoline involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline
  • 4-Chloro-2-(1H-pyrazol-1-yl)quinazoline
  • 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile

Uniqueness

2-Chloro-4-(4-chloro-1h-pyrazol-1-yl)quinazoline is unique due to the presence of both chloro and pyrazolyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H6Cl2N4

Molecular Weight

265.09 g/mol

IUPAC Name

2-chloro-4-(4-chloropyrazol-1-yl)quinazoline

InChI

InChI=1S/C11H6Cl2N4/c12-7-5-14-17(6-7)10-8-3-1-2-4-9(8)15-11(13)16-10/h1-6H

InChI Key

UDXBZDNKEXKPPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)N3C=C(C=N3)Cl

Origin of Product

United States

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